BenchChemオンラインストアへようこそ!

Bosutinib

Chronic Myeloid Leukemia Clinical Efficacy Network Meta-Analysis

Bosutinib (SKI-606) is a second-generation BCR-ABL inhibitor with unique dual Src/ABL inhibition (IC₅₀: 1 nM and 1.2 nM) that spares KIT and PDGFR, unlike imatinib, dasatinib, or nilotinib. This distinct selectivity profile creates a therapeutic window not replicated by other TKIs, making it the agent of choice for CML studies where deep molecular response (MMR at 12 months) is the primary goal. Active against key imatinib-resistant mutants (M244V, G250E, F317L, M351T) at IC₅₀ <180 nM. Ideal for dissecting Src/ABL contributions from KIT/PDGFR-related toxicities. ≥99% purity. Order now for preclinical oncology and hematology research.

Molecular Formula C26H29Cl2N5O3
Molecular Weight 530.4 g/mol
CAS No. 380843-75-4
Cat. No. B1684425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBosutinib
CAS380843-75-4
SynonymsSKI606;  SKI 606;  SK-I606. Bosutinib;  Brand name: Bosulif.
Molecular FormulaC26H29Cl2N5O3
Molecular Weight530.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC
InChIInChI=1S/C26H29Cl2N5O3/c1-32-6-8-33(9-7-32)5-4-10-36-25-13-21-18(11-24(25)35-3)26(17(15-29)16-30-21)31-22-14-23(34-2)20(28)12-19(22)27/h11-14,16H,4-10H2,1-3H3,(H,30,31)
InChIKeyUBPYILGKFZZVDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale yellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bosutinib (CAS 380843-75-4) Procurement and Differentiation Guide for Research and Clinical Applications


Bosutinib (SKI-606) is an orally bioavailable, ATP-competitive dual Src and ABL tyrosine kinase inhibitor of the 7-alkoxy-3-quinolinecarbonitrile class [1]. It is a second-generation BCR-ABL inhibitor indicated for the treatment of Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML) in adult and pediatric patients, both as frontline therapy and in cases of resistance or intolerance to prior therapy [2]. Its unique pharmacological profile, characterized by potent inhibition of both BCR-ABL and Src family kinases (IC₅₀ values of 1 nM and 1.2 nM, respectively), coupled with a distinct selectivity profile that spares KIT and PDGFR, establishes a quantifiable differentiation from other BCR-ABL inhibitors [3][4].

Why Bosutinib (CAS 380843-75-4) Cannot Be Substituted with Other BCR-ABL Inhibitors


Generic substitution of BCR-ABL inhibitors is contraindicated due to fundamental differences in kinase selectivity, mutant coverage, and safety profiles that directly impact clinical and research outcomes. While imatinib, dasatinib, nilotinib, and ponatinib all target BCR-ABL, their off-target kinase inhibition profiles (e.g., KIT, PDGFR, SRC family) vary significantly, leading to distinct toxicity and efficacy patterns [1]. Bosutinib's unique dual Src/ABL inhibition and minimal activity against KIT and PDGFR [2] creates a therapeutic window that is not replicated by other agents, making direct interchange scientifically unsound. Furthermore, the specific mutational resistance landscape of CML, particularly the V299L and T315I mutations, dictates that only certain inhibitors possess clinical activity, precluding simple one-for-one replacement [3].

Quantitative Evidence for Bosutinib (CAS 380843-75-4) Differentiation from Key Comparators


Superior Major Molecular Response (MMR) at 12 Months Compared to Imatinib

In a frequentist network meta-analysis of 25 randomized controlled trials, bosutinib demonstrated a significantly higher rate of achieving major molecular response (MMR) at 12 months compared to imatinib. The analysis showed a mean difference (MD) of 10.71% (95% CI: 4.49 to 16.92; z = 3.38, p = 0.0007) in favor of bosutinib over imatinib [1]. This quantifies bosutinib's superior ability to induce deep molecular remissions, a key surrogate for long-term clinical outcomes, relative to the first-generation standard.

Chronic Myeloid Leukemia Clinical Efficacy Network Meta-Analysis Major Molecular Response

Minimal Inhibition of KIT and PDGFR: A Distinct Safety and Selectivity Advantage

A comprehensive chemical proteomics analysis comparing bosutinib and dasatinib across a large recombinant kinase panel revealed a critical distinction: bosutinib did not inhibit KIT or platelet-derived growth factor receptor (PDGFR) [1]. In stark contrast, dasatinib potently inhibits these targets, which is clinically linked to myelosuppression and fluid retention [2]. Bosutinib's IC₅₀ for BCR-ABL is 1 nM and for Src is 1.2 nM, while its Kd for Aurora A is >10 μM, further underscoring its targeted nature [3]. This differential profile translates to a unique, manageable toxicity profile characterized by lower rates of pleural effusion and myelosuppression compared to dasatinib.

Kinase Selectivity Off-Target Effects Safety Profile Chemical Proteomics

Potent Activity Against Imatinib-Resistant BCR-ABL Mutants, Except T315I and V299L

In cellular proliferation assays using Ba/F3 cells expressing various BCR-ABL mutants, bosutinib exhibited IC₅₀ values below 150 nM (defined as sensitive) for the majority of imatinib-resistant mutants, including M244V (147.4 nM), G250E (179.2 nM), F317L (100.7 nM), and M351T (29.1 nM) [1][2]. Critically, it was inactive against the T315I mutant (IC₅₀ = 1890 nM) and V299L mutant (IC₅₀ = 1086 nM) [1]. This profile differentiates bosutinib from ponatinib, which is active against T315I (IC₅₀ = 11 nM) [1], and from dasatinib, which shows reduced activity against F317L (IC₅₀ range: 7.4-18 nM) [1] but is also ineffective against T315I.

Drug Resistance BCR-ABL Mutations Cellular IC₅₀ Comparative Mutant Profiling

Dual Src/ABL Inhibition with Superior Cellular Activity Against BCR-ABL-Positive Cells Compared to Imatinib

Bosutinib is a potent dual Src and ABL inhibitor with IC₅₀ values of 1.2 nM and 1 nM, respectively, in cell-free assays [1]. This dual inhibition provides a mechanistic advantage over imatinib, which primarily targets BCR-ABL. In cellular proliferation assays, bosutinib significantly inhibited the growth of BCR-ABL-positive leukemia cell lines (KU812, K562, MEG-01) with IC₅₀ values of 5 nM, 20 nM, and 20 nM, respectively, demonstrating greater potency than imatinib (STI-571) [1][2]. Furthermore, bosutinib ablated BCR-ABL phosphorylation at lower concentrations (50 nM) compared to imatinib, which required higher doses to achieve similar inhibition of downstream signaling [1].

Dual Kinase Inhibition Cellular Potency Mechanism of Action Src Kinase

High-Value Research and Clinical Application Scenarios for Bosutinib (CAS 380843-75-4)


First-Line Therapy for Ph+ CML Where Deep Molecular Response is a Priority

Based on the network meta-analysis evidence, bosutinib should be prioritized for newly diagnosed chronic phase CML patients when achieving a deep molecular response (MMR at 12 months) is a primary clinical goal. Its superior efficacy over imatinib (+10.71% absolute difference in MMR rate) makes it a compelling choice for frontline treatment in patients without contraindications [1].

Treatment of Imatinib-Resistant CML Without T315I or V299L Mutations

In cases of imatinib resistance or intolerance, bosutinib is indicated for patients whose disease does not harbor the T315I or V299L mutations. The quantitative mutant profile demonstrates that bosutinib maintains potent activity (IC₅₀ < 180 nM) against key imatinib-resistant mutants such as M244V, G250E, F317L, and M351T, providing a clear, data-driven therapeutic option [1][2].

Research on Kinase Selectivity and Off-Target Toxicity in CML Models

For investigators studying the role of off-target kinase inhibition in TKI-associated toxicities, bosutinib serves as a critical tool compound. Its confirmed lack of activity against KIT and PDGFR, in contrast to dasatinib, enables the design of experiments that dissect the contribution of Src/ABL dual inhibition from KIT/PDGFR-related adverse effects on hematopoiesis and vascular function [1].

Dual Src/ABL Inhibition Studies in Solid Tumors and Neuroblastoma

Bosutinib's potent dual inhibition of Src and ABL (IC₅₀ = 1.2 nM and 1 nM, respectively) makes it a valuable research compound for exploring the therapeutic potential of targeting these pathways in solid tumors. Preclinical data show bosutinib suppresses neuroblastoma growth and enhances chemotherapy sensitivity, supporting its use in experimental oncology studies focused on Src-dependent malignancies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bosutinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.